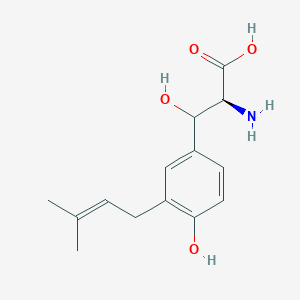
3-Prenyl-beta-hydroxytyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Prenyl-beta-hydroxytyrosine is a natural compound that is found in olives and olive oil. It is a derivative of hydroxytyrosol, which is a well-known antioxidant. 3-Prenyl-beta-hydroxytyrosine has been the focus of many scientific studies due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of 3-Prenyl-beta-hydroxytyrosine is not fully understood. However, it is believed that its antioxidant properties play a major role in its health benefits. It is thought to scavenge free radicals and prevent oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Prenyl-beta-hydroxytyrosine can have a range of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and enhance immune function. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 3-Prenyl-beta-hydroxytyrosine in lab experiments is that it is a natural compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 3-Prenyl-beta-hydroxytyrosine. One area of interest is its potential as a therapeutic agent for various chronic diseases. Another area of interest is its potential as a food additive or dietary supplement. Further research is needed to fully understand its health benefits and potential applications.
Métodos De Síntesis
3-Prenyl-beta-hydroxytyrosine can be synthesized from hydroxytyrosol through a prenylation reaction. The reaction involves the addition of a prenyl group to the hydroxyl group of hydroxytyrosol, resulting in the formation of 3-Prenyl-beta-hydroxytyrosine.
Aplicaciones Científicas De Investigación
3-Prenyl-beta-hydroxytyrosine has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. Studies have shown that it can help protect against oxidative stress, which is a major contributor to many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
Número CAS |
151928-40-4 |
|---|---|
Nombre del producto |
3-Prenyl-beta-hydroxytyrosine |
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8(2)3-4-9-7-10(5-6-11(9)16)13(17)12(15)14(18)19/h3,5-7,12-13,16-17H,4,15H2,1-2H3,(H,18,19)/t12-,13?/m0/s1 |
Clave InChI |
KTMOYLSEGZRFNV-UEWDXFNNSA-N |
SMILES isomérico |
CC(=CCC1=C(C=CC(=C1)C([C@@H](C(=O)O)N)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
Sinónimos |
3-prenyl-beta-hydroxytyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



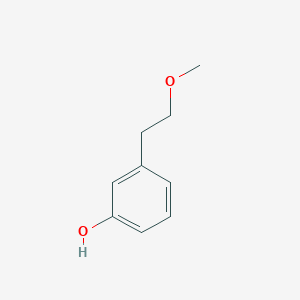
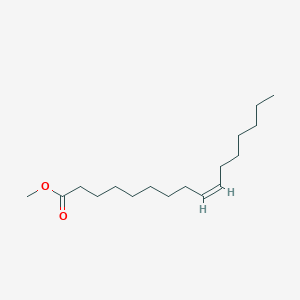
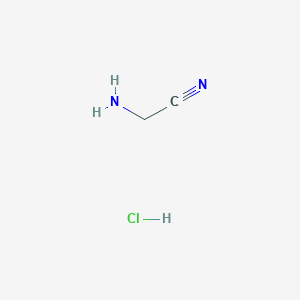
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
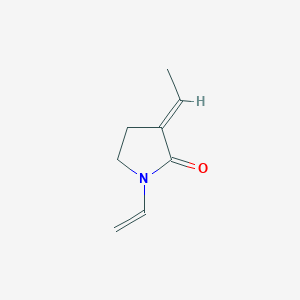
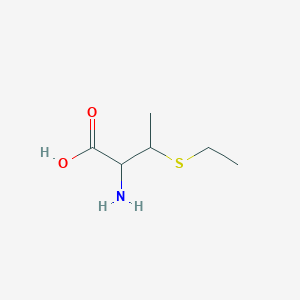
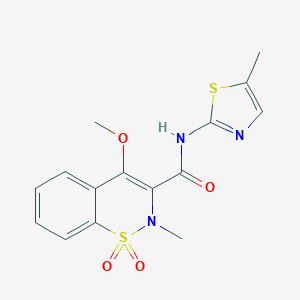
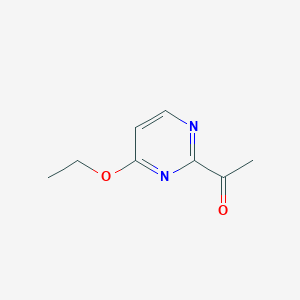
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
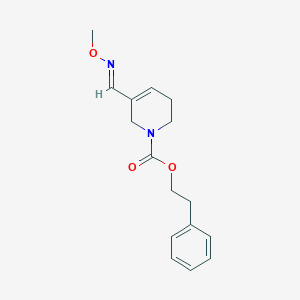
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)